4-((2,6-Dichlorophenyl)sulfonyl)-2,6-dimethylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

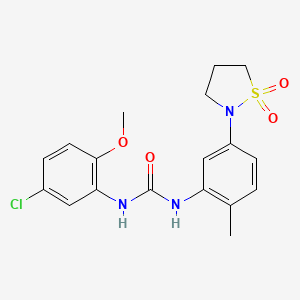

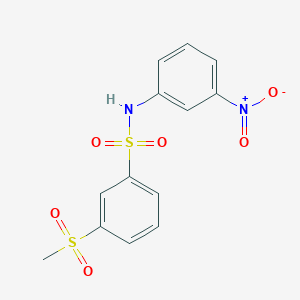

“4-((2,6-Dichlorophenyl)sulfonyl)-2,6-dimethylmorpholine” is a chemical compound with the molecular formula C10H11Cl2NO3S . It’s a derivative of morpholine, which is a common moiety in various pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The morpholine ring is substituted at the 4-position with a sulfonyl group that is further substituted with a 2,6-dichlorophenyl group .Scientific Research Applications

Catalytic Applications

The study by Schachner et al. (2014) investigated oxorhenium(V) complexes with phenolate-oxazoline ligands for O-atom-transfer reactivity. This work exemplifies the use of sulfone derivatives in catalysis, highlighting their potential in facilitating oxidation reactions with organic sulfides as O acceptors, showcasing significant catalytic activity variations among isomeric complexes (Schachner et al., 2014).

Polymer Science

Zhang et al. (2010) synthesized sulfonated poly(aryl ether sulfone)s containing pendent quaternary ammonium groups for proton exchange membranes. This research demonstrates the utility of sulfone derivatives in enhancing the properties of polymeric materials for fuel cell applications, offering insights into the design of polymers with improved water uptake and proton conductivity (Zhang et al., 2010).

Organic Electronics

Kim et al. (2011) evaluated a bis-sulfone small molecule as a host for phosphorescent iridium(III) complexes in blue-green organic light-emitting devices. This study underscores the role of sulfone-based materials in the development of high-efficiency light-emitting devices, offering alternatives to traditional host materials for improved device performance (Kim et al., 2011).

Green Chemistry

Lu et al. (2010) focused on the aerobic oxidative desulfurization of sulfur-containing compounds using an Anderson-type catalyst. The research highlights the effectiveness of sulfone derivatives in environmental applications, specifically in removing sulfur contaminants from fuels under mild conditions (Lu et al., 2010).

Properties

IUPAC Name |

4-(2,6-dichlorophenyl)sulfonyl-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO3S/c1-8-6-15(7-9(2)18-8)19(16,17)12-10(13)4-3-5-11(12)14/h3-5,8-9H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHGJGNDSZEBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2740757.png)

![5-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2740759.png)

![N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride](/img/structure/B2740760.png)

![N-(2-methoxyphenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2740762.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740764.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2740774.png)